

Application of ML406 in High-Throughput Screening for Novel Anti-Tubercular Agents

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Compound of Interest

Compound Name: ML406

Cat. No.: B15622952

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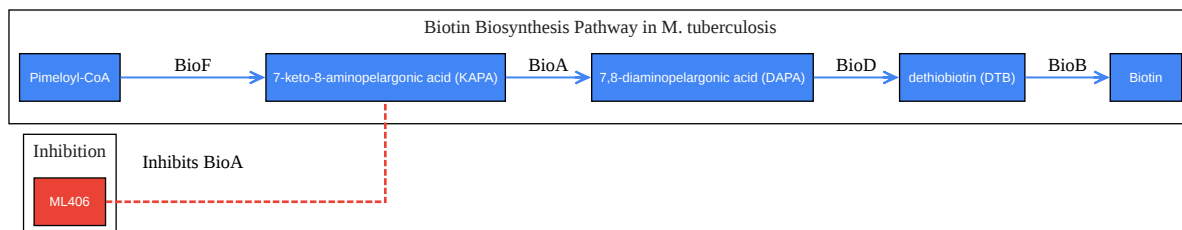
For Researchers, Scientists, and Drug Development Professionals

Introduction

ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase or BioA), an essential enzyme in the biotin biosynthesis pathway of *Mycobacterium tuberculosis* (M. tb).^[1] The absence of a biotin biosynthesis pathway in humans makes the enzymes involved in this pathway attractive targets for the development of novel anti-tubercular drugs. **ML406** demonstrates significant activity against the M. tb BioA enzyme with a half-maximal inhibitory concentration (IC₅₀) of 30 nM.^{[1][2]} It also inhibits the growth of wild-type M. tb (H37Rv strain) with an IC₅₀ of 3.2 μM.^[2] This application note provides a detailed overview of the use of **ML406** in high-throughput screening (HTS) campaigns to identify new inhibitors of M. tb BioA, including a detailed experimental protocol for a primary screening assay and the relevant signaling pathway.

Mechanism of Action and Signaling Pathway

ML406 targets BioA, a key enzyme in the biotin biosynthesis pathway of *Mycobacterium tuberculosis*. This pathway is responsible for the de novo synthesis of biotin, an essential cofactor for several carboxylases involved in fatty acid biosynthesis and other metabolic processes. By inhibiting BioA, **ML406** effectively blocks the production of biotin, leading to bacterial cell death.



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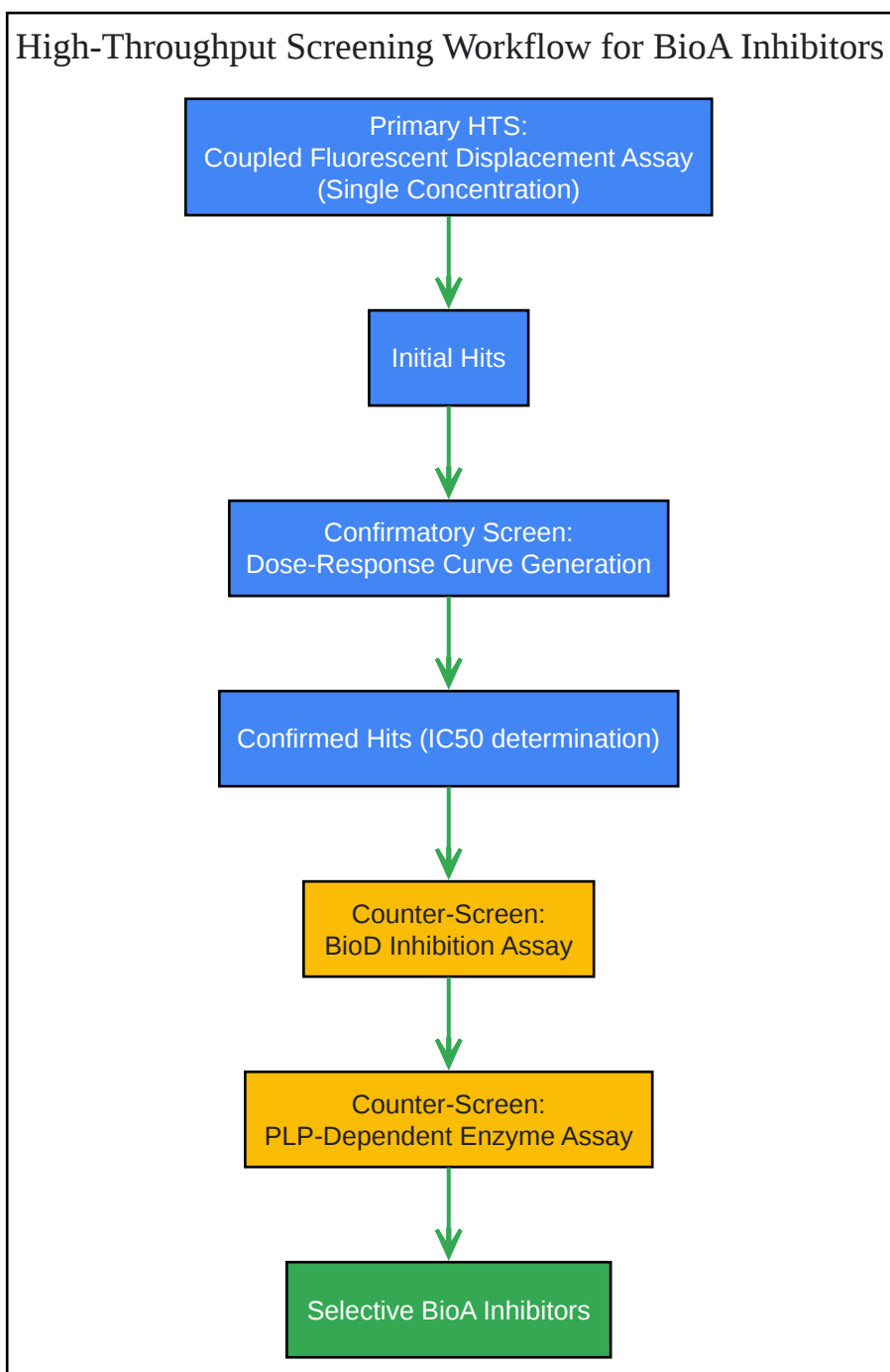
Figure 1: The biotin biosynthesis pathway in *M. tuberculosis* and the inhibitory action of **ML406**.

High-Throughput Screening Application

ML406 was identified through a high-throughput screening campaign designed to find inhibitors of *M. tb* BioA. The primary assay is a coupled-enzyme, fluorescence displacement assay. This assay is robust, miniaturizable to a 1536-well plate format, and suitable for screening large compound libraries.

HTS Workflow

A typical HTS workflow for identifying BioA inhibitors using a similar approach to the one that identified **ML406** involves a primary screen, a confirmatory screen, and subsequent counter-screens to eliminate false positives and determine specificity.



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Figure 2: A representative workflow for a high-throughput screening campaign to identify BioA inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ML406**.

Parameter	Value	Source
Target	Mycobacterium tuberculosis BioA (DAPA synthase)	[1] [2]
IC50 (BioA enzyme)	30 nM	[1] [2]
IC50 (M. tb H37Rv growth)	3.2 µM	[2]
Assay Format	1536-well plate	[1]
Assay Type	Coupled fluorescent dethiobiotin displacement	[1]

Experimental Protocols

Primary HTS Assay: Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition

This protocol is adapted from the PubChem BioAssay for the discovery of **ML406** (AID: 623896).[\[1\]](#)

Principle:

This is a coupled-enzyme assay.

- BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).
- In a subsequent irreversible step, BioD catalyzes the ATP-dependent conversion of DAPA to dethiobiotin (DTB). This step drives the BioA reaction forward.
- The produced DTB displaces a fluorescently-labeled dethiobiotin probe (FI-DTB) from streptavidin.
- This displacement results in an increase in the fluorescence signal, which is proportional to the amount of DTB produced and thus to the activity of BioA.

- Inhibitors of BioA will prevent the production of DTB, resulting in no increase in fluorescence.

Materials:

- M. tb BioA enzyme
- M. tb BioD enzyme
- 7-keto-8-aminopelargonic acid (KAPA)
- S-adenosyl methionine (SAM)
- ATP
- Streptavidin
- Fluorescent dethiobiotin probe (FI-DTB)
- 1536-well black, solid bottom assay plates
- Assay buffer (e.g., PBS, pH 7.4)
- Test compounds dissolved in DMSO
- Positive control (e.g., a known BioA inhibitor)
- Negative control (DMSO)

Procedure:

- **Compound Plating:** Using an acoustic liquid handler, dispense test compounds and controls (in DMSO) into the 1536-well assay plates. The final concentration of DMSO in the assay should be kept low (e.g., < 1%) to avoid effects on enzyme activity.
- **Reagent Preparation:** Prepare a master mix containing all assay components except the substrate (KAPA). The final concentrations of the components in the assay well should be optimized for robust signal-to-background.
- **Reagent Addition:** Dispense the master mix into the assay plates containing the compounds.

- **Reaction Initiation:** Initiate the reaction by adding KAPA to all wells.
- **Incubation:** Incubate the plates at room temperature for a specified time (e.g., 60 minutes), protected from light.
- **Signal Detection:** Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the FI-DTB probe using a plate reader.
- **Data Analysis:**
 - Normalize the data using the negative (DMSO) and positive controls.
 - Calculate the percent inhibition for each compound.
 - Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Secondary and Counter-Screens

Confirmatory Dose-Response Assay:

- Hits from the primary screen are re-tested in the same assay format but over a range of concentrations to determine their IC₅₀ values.

Counter-Screen for BioD Inhibition:

- To ensure that the identified hits are specific for BioA and not the coupling enzyme BioD, a counter-screen is performed.
- This assay is similar to the primary assay but omits BioA and KAPA, using DAPA as the starting substrate.
- A compound that inhibits the signal in this assay is likely a BioD inhibitor and is deprioritized.

Counter-Screen for PLP-Dependent Enzyme Inhibition:

- BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. To eliminate compounds that non-specifically inhibit this class of enzymes, a counter-screen against another PLP-dependent enzyme (e.g., aspartate aminotransferase) can be employed.

Conclusion

ML406 is a valuable tool compound for studying the biotin biosynthesis pathway in *Mycobacterium tuberculosis*. The high-throughput screening assay that led to its discovery is a robust and reliable method for identifying new inhibitors of BioA. The detailed protocols and workflow provided in this application note can serve as a guide for researchers aiming to establish similar screening campaigns for the discovery of novel anti-tubercular agents.

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References

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